Cas no 445441-57-6 (1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene)

1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene is a halogenated aromatic compound featuring bromine, fluorine, methoxy, and nitro functional groups. Its unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of complex molecular frameworks. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the fluorine and methoxy substituents contribute to steric and electronic modulation. This compound is characterized by high purity and stability, ensuring reliable performance in demanding synthetic applications. Its versatility and well-defined reactivity profile make it a preferred choice for researchers in fine chemical synthesis.
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene structure
445441-57-6 structure
Product Name:1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene
CAS No:445441-57-6
MF:C7H5BrFNO3
MW:250.021904706955
MDL:MFCD22200136
CID:2166896
PubChem ID:17980129
Update Time:2025-08-02

1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene
    • 1-bromo-4-fluoro-5-methoxy-2-nitro-benzene
    • APZRMJJULAMQAA-UHFFFAOYSA-N
    • 5-Bromo-2-fluoro-4-nitroanisole
    • MDL: MFCD22200136
    • Inchi: 1S/C7H5BrFNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3
    • InChI Key: APZRMJJULAMQAA-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=CC=1[N+](=O)[O-])F)OC

Computed Properties

  • Exact Mass: 248.94368g/mol
  • Monoisotopic Mass: 248.94368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55
  • XLogP3: 2.5

1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D584960-5g
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene
445441-57-6 95%
5g
$1300 2024-08-03
Alichem
A013025640-250mg
5-Bromo-2-fluoro-4-nitroanisole
445441-57-6 97%
250mg
$494.40 2023-09-01
Alichem
A013025640-500mg
5-Bromo-2-fluoro-4-nitroanisole
445441-57-6 97%
500mg
$823.15 2023-09-01
Alichem
A013025640-1g
5-Bromo-2-fluoro-4-nitroanisole
445441-57-6 97%
1g
$1549.60 2023-09-01
A2B Chem LLC
AG34429-1g
1-bromo-4-fluoro-5-methoxy-2-nitrobenzene
445441-57-6 98%
1g
$176.00 2024-04-20
A2B Chem LLC
AG34429-5g
1-bromo-4-fluoro-5-methoxy-2-nitrobenzene
445441-57-6 98%
5g
$499.00 2024-04-20
A2B Chem LLC
AG34429-25g
1-bromo-4-fluoro-5-methoxy-2-nitrobenzene
445441-57-6 98%
25g
$1479.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1610001-1g
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene
445441-57-6 98%
1g
¥5458.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1610001-5g
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene
445441-57-6 98%
5g
¥19152.00 2024-05-13
eNovation Chemicals LLC
D584960-5g
1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene
445441-57-6 95%
5g
$1300 2025-02-25

Additional information on 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene

1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene (CAS No. 445441-57-6): A Versatile Intermediate for Pharmaceutical and Agrochemical Applications

1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene (CAS No. 445441-57-6) is a highly valuable aromatic compound widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. This brominated nitrobenzene derivative has gained significant attention in recent years due to its unique structural features and reactivity, making it a crucial building block in modern organic synthesis.

The molecular structure of 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene contains three distinct functional groups: a bromo substituent, a fluoro substituent, and a nitro group, along with a methoxy group. This combination of electron-withdrawing and electron-donating groups creates interesting electronic properties that enable diverse chemical transformations. Researchers particularly value this compound for its role in Suzuki-Miyaura cross-coupling reactions, which are fundamental to creating complex molecular architectures in drug discovery.

In the pharmaceutical industry, 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene CAS 445441-57-6 serves as a key intermediate for developing novel antimicrobial agents and central nervous system (CNS) drugs. The presence of both fluorine and bromine atoms enhances the biological activity of resulting compounds, while the nitro group provides an excellent handle for further functionalization. Recent studies have explored its use in creating potential anticancer compounds, particularly in the development of kinase inhibitors that target specific cancer pathways.

The agrochemical sector utilizes 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene in the synthesis of advanced crop protection agents. The fluorine atom in particular contributes to improved pesticidal activity and environmental stability of derived products. With increasing global demand for sustainable agriculture solutions, this compound has become more important in developing next-generation herbicides and fungicides with lower environmental impact.

From a synthetic chemistry perspective, 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene 445441-57-6 offers several advantages. The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the nitro group can be readily reduced to an amine for further derivatization. These properties make it a versatile starting material for constructing complex heterocyclic systems commonly found in bioactive molecules.

The global market for 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene has shown steady growth, driven by increasing R&D investments in pharmaceutical innovation and green chemistry approaches. Manufacturers have focused on developing more efficient and environmentally friendly production methods for this compound, responding to the chemical industry's shift toward sustainable synthesis practices. Quality control standards have also become more stringent, with HPLC purity requirements often exceeding 98% for pharmaceutical applications.

Storage and handling of 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene CAS No. 445441-57-6 require standard laboratory precautions for nitroaromatic compounds. It should be kept in a cool, dry place away from strong oxidizing agents and reducing agents. Proper personal protective equipment, including gloves and safety glasses, is recommended when working with this material in laboratory settings.

Recent advancements in flow chemistry and continuous processing have opened new possibilities for the large-scale production of 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene. These technologies offer improved safety profiles and higher yields compared to traditional batch processes, addressing some of the challenges associated with handling reactive intermediates in organic synthesis.

Analytical characterization of 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene 445441-57-6 typically involves a combination of techniques including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy. The compound's distinctive spectral features, particularly the coupling patterns observed in NMR due to the fluorine atom, provide clear identification and purity assessment.

As the chemical industry continues to evolve toward more targeted therapeutics and precision agriculture, the importance of specialized intermediates like 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene will likely increase. Its unique combination of substituents offers chemists a valuable tool for molecular design, particularly in areas requiring compounds with specific electronic properties and reactivity patterns.

Future research directions for applications of 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene CAS 445441-57-6 may include exploration in material science, particularly in the development of organic electronic materials and photovoltaic compounds. The electron-withdrawing nature of its functional groups makes it potentially interesting for creating novel conjugated systems with specific optoelectronic properties.

For researchers and manufacturers working with 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene, staying informed about the latest regulatory updates and green chemistry initiatives is essential. As sustainability becomes increasingly important across all sectors of the chemical industry, developing efficient and environmentally responsible synthetic routes to this valuable intermediate will remain a key focus area.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk